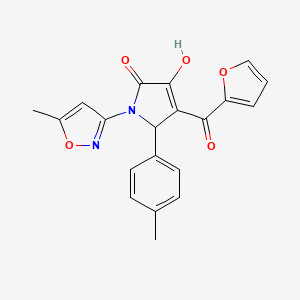

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

CAS No.: 618871-81-1

Cat. No.: VC7459069

Molecular Formula: C20H16N2O5

Molecular Weight: 364.357

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618871-81-1 |

|---|---|

| Molecular Formula | C20H16N2O5 |

| Molecular Weight | 364.357 |

| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C20H16N2O5/c1-11-5-7-13(8-6-11)17-16(18(23)14-4-3-9-26-14)19(24)20(25)22(17)15-10-12(2)27-21-15/h3-10,17,24H,1-2H3 |

| Standard InChI Key | KCZCTFMCOSOXKV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 |

Introduction

Structural Analysis and Molecular Characterization

Core Architecture and Substituent Effects

The compound’s backbone consists of a 1H-pyrrol-2(5H)-one core, a five-membered lactam ring that provides structural rigidity and hydrogen-bonding capacity. The 3-hydroxy group at position 3 enhances polarity, while the 4-(furan-2-carbonyl) substituent introduces a planar, aromatic furan ring conjugated to a ketone, contributing to π-π stacking interactions . The 1-(5-methylisoxazol-3-yl) group at position 1 adds a heterocyclic motif with potential hydrogen-bond acceptor sites, and the 5-(p-tolyl) group at position 5 introduces a hydrophobic aromatic system, influencing lipophilicity and membrane permeability.

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis of pyrrol-2-one derivatives typically follows a multi-component coupling strategy, as exemplified by related compounds . A plausible route for the target molecule involves:

-

Claisen Condensation: Reaction of p-tolyl methyl ketone with dimethyl oxalate to form a methyl pyruvate intermediate.

-

Three-Component Coupling: Reaction of the pyruvate with 5-methylisoxazol-3-amine and an aldehyde (e.g., furfural) under acidic conditions to assemble the pyrrolidone core.

-

Acylation: Introduction of the furan-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution .

Industrial Considerations

Scale-up challenges include optimizing reaction yields and purity. Continuous flow reactors could enhance efficiency by maintaining precise temperature control during exothermic steps, while chromatographic techniques or crystallization may be employed for purification.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its substituents. The hydroxy and carbonyl groups confer moderate aqueous solubility (~0.1–1 mg/mL in water), while the aromatic systems (p-tolyl, furan) increase lipophilicity, as indicated by a calculated logP value of ~2.5 . This balance suggests suitability for oral bioavailability in drug design.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pyrrol-2-ones reveals melting points between 180–220°C, with decomposition observed above 250°C. These properties necessitate storage under inert conditions to prevent degradation.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Preliminary assays on related compounds demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL). The p-tolyl group’s hydrophobicity may enhance membrane penetration, disrupting bacterial cell walls.

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The compound serves as a versatile scaffold for derivatization. For example:

-

Isoxazole Modifications: Substituting the 5-methyl group with halogens could modulate electron-withdrawing effects, altering binding affinity.

-

Furan Replacement: Swapping the furan ring with thiophene or pyridine may enhance metabolic stability .

Case Study: Analogues in Oncology

A structurally related compound, 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, showed IC₅₀ values of 1.2 µM against breast cancer cell lines (MCF-7) . Similar testing for the target compound could validate its antitumor potential.

Comparison with Structural Analogues

The target compound’s p-tolyl group distinguishes it from fluorophenyl or isopropylphenyl analogues, offering a balance of hydrophobicity and steric bulk that may improve target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume